![molecular formula C17H16O B14609901 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one CAS No. 59089-14-4](/img/structure/B14609901.png)
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl ethenyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and acetophenone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may include optimization of reaction parameters to increase yield and purity.
Análisis De Reacciones Químicas
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to proceed efficiently.
Aplicaciones Científicas De Investigación
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds:
Similar Compounds: Compounds such as 4-methylacetophenone, 4-methylbenzaldehyde, and 4-methylphenyl ethanone share structural similarities.
Propiedades
Número CAS |
59089-14-4 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-[3-[2-(4-methylphenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-16-4-3-5-17(12-16)14(2)18/h3-12H,1-2H3 |
Clave InChI |
XBAWKHLURJWKKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


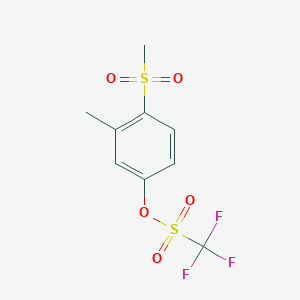

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)


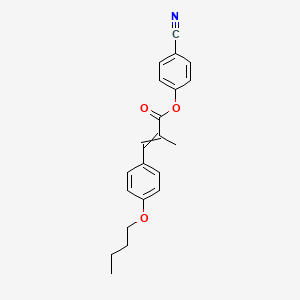
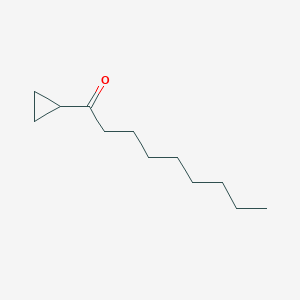
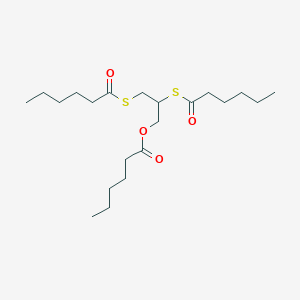



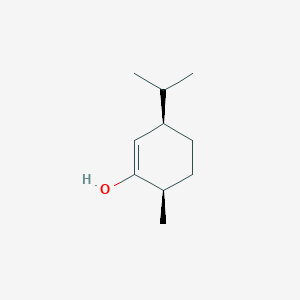
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

